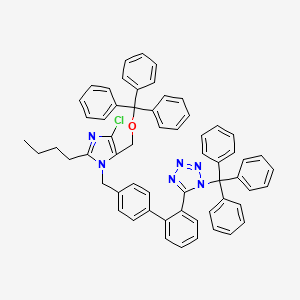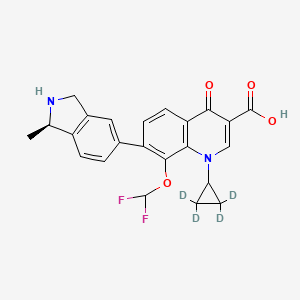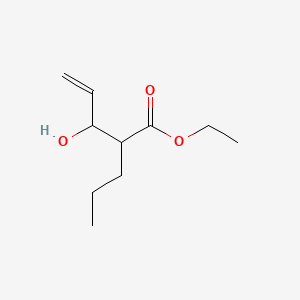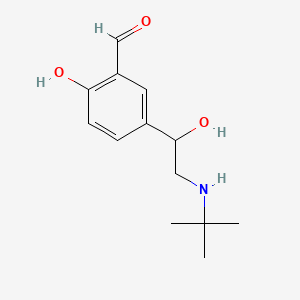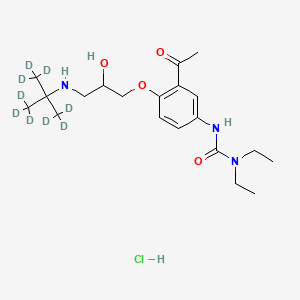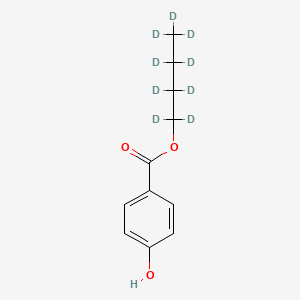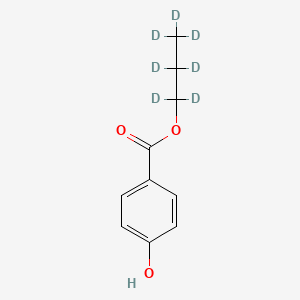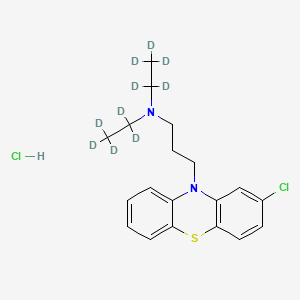
4-(Trifluoromethoxy)aniline-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline where the hydrogen atom in the amino group is replaced by a nitrogen-15 isotope, and a trifluoromethoxy group is attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)aniline-15N is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of labeled pharmaceuticals for tracing metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
While the specific mechanism of action for 4-(Trifluoromethoxy)aniline-15N is not mentioned, a related compound, 4-Trifluoro Methoxy Proguanil, has been studied. It was found that the anti-cancer abilities of certain derivatives of this compound were significantly better than that of proguanil in five human cancer cell lines . Pharmacologically, one of the derivatives activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, where a precursor compound undergoes a reaction with a fluorinating agent such as XtalFluor-E in the presence of trichloroisocyanuric acid or N-fluorobenzenesulfonimide . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)aniline-15N involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production is typically carried out in specialized facilities equipped to handle fluorinating agents and isotopically labeled compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-(Trifluoromethoxy)aniline-15N can be achieved by introducing a 15N isotope into the aniline molecule. This can be done by using a 15N-labeled starting material in the synthesis pathway. The introduction of the trifluoromethoxy group can be achieved by using a suitable reagent in the final step of the synthesis.", "Starting Materials": ["Aniline-15N", "Trifluoromethoxy benzene", "Sodium hydride", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate"], "Reaction": ["Step 1: Nitration of Trifluoromethoxy benzene using Nitric acid and Sulphuric acid.", "Step 2: Reduction of the nitro group using Sodium hydride and Diethyl ether to obtain 4-Trifluoromethoxyaniline.", "Step 3: Diazotization of 4-Trifluoromethoxyaniline using Sodium nitrite and Hydrochloric acid to obtain the diazonium salt.", "Step 4: Reduction of the diazonium salt using Hydrogen peroxide and Sodium hydroxide to obtain 4-(Trifluoromethoxy)aniline.", "Step 5: Introduction of 15N isotope by treating 4-(Trifluoromethoxy)aniline with Sodium carbonate and 15N-labeled Nitrogen gas in Chloroform." ] } | |
CAS-Nummer |
1246815-55-3 |
Molekularformel |
C7H6F3NO |
Molekulargewicht |
178.119 |
IUPAC-Name |
4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
InChI-Schlüssel |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
SMILES |
C1=CC(=CC=C1N)OC(F)(F)F |
Synonyme |
4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





